N,10-bis-(3,4,5-Trimethoxybenzoyl)-N-deacetyl-10-demethylcolchicine
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Overview
Description
N,10-bis-(3,4,5-Trimethoxybenzoyl)-N-deacetyl-10-demethylcolchicine: is a synthetic derivative of colchicine, a natural compound known for its anti-inflammatory and anti-mitotic properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,10-bis-(3,4,5-Trimethoxybenzoyl)-N-deacetyl-10-demethylcolchicine typically involves multi-step organic reactions. The starting material is often colchicine, which undergoes deacetylation and demethylation to form N-deacetyl-10-demethylcolchicine. This intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride under specific conditions to yield the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the carbonyl groups in the benzoyl moieties.
Substitution: Substitution reactions might occur at the aromatic rings or the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, and solvents like dichloromethane or ethanol.
Major Products: The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a reagent or intermediate in organic synthesis, particularly in the development of new pharmaceuticals.
Biology: In biological research, it may be used to study cell division and microtubule dynamics due to its structural similarity to colchicine.
Medicine: Potential medicinal applications include its use as an anti-cancer agent, given its ability to disrupt microtubule formation and inhibit cell division.
Industry: In the industrial sector, it could be used in the synthesis of other complex organic molecules or as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of N,10-bis-(3,4,5-Trimethoxybenzoyl)-N-deacetyl-10-demethylcolchicine is likely similar to that of colchicine. It binds to tubulin, preventing the polymerization of microtubules, which are essential for cell division. This disruption leads to cell cycle arrest and apoptosis in rapidly dividing cells.
Comparison with Similar Compounds
Colchicine: The parent compound, known for its anti-inflammatory and anti-mitotic properties.
Demecolcine: A derivative of colchicine with similar biological activities.
N-deacetylcolchicine: Another derivative with potential medicinal applications.
Uniqueness: N,10-bis-(3,4,5-Trimethoxybenzoyl)-N-deacetyl-10-demethylcolchicine is unique due to the presence of two 3,4,5-trimethoxybenzoyl groups, which may enhance its binding affinity to tubulin and increase its potency as an anti-cancer agent.
Properties
CAS No. |
134568-32-4 |
---|---|
Molecular Formula |
C39H41NO12 |
Molecular Weight |
715.7 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[(7S)-1,2,3-trimethoxy-9-oxo-10-(3,4,5-trimethoxybenzoyl)-6,7-dihydro-5H-benzo[a]heptalen-7-yl]benzamide |
InChI |
InChI=1S/C39H41NO12/c1-44-28-15-21(16-29(45-2)35(28)49-6)34(42)24-12-11-23-25(19-27(24)41)26(13-10-20-14-32(48-5)37(51-8)38(52-9)33(20)23)40-39(43)22-17-30(46-3)36(50-7)31(18-22)47-4/h11-12,14-19,26H,10,13H2,1-9H3,(H,40,43)/t26-/m0/s1 |
InChI Key |
GLBVIONDQFXZJW-SANMLTNESA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=CC=C3C(=CC2=O)[C@H](CCC4=CC(=C(C(=C43)OC)OC)OC)NC(=O)C5=CC(=C(C(=C5)OC)OC)OC |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=CC=C3C(=CC2=O)C(CCC4=CC(=C(C(=C43)OC)OC)OC)NC(=O)C5=CC(=C(C(=C5)OC)OC)OC |
Origin of Product |
United States |
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